molecular formula C23H22ClN7O2 B2521224 3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 872594-32-6

3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2521224
CAS RN: 872594-32-6
M. Wt: 463.93
InChI Key: HEDZODDTSLZFHP-UHFFFAOYSA-N
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Description

The compound "3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a complex molecule that likely falls within the category of triazolopyrimidines, a class of compounds known for their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of related triazolopyrimidines and pyrazolopyrimidines, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the reaction of arylamidines with various reagents to form pyrimidinones, followed by cyclization to yield the triazolo ring. For example, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents involves reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate, followed by treatment with phosphorus oxychloride and cyclization using cyanogen bromide . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazolo ring fused to a pyrimidine ring. The crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined using X-ray diffraction, revealing a triclinic system with specific lattice parameters . Although the exact structure of the compound is not provided, it is likely to exhibit a similar fused ring system with its own unique set of substituents affecting its three-dimensional conformation.

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, including regioselective alkylation. The regioselectivity of alkylation can vary with the size and shape of the alkylating agents and the reaction temperature . This suggests that the compound could potentially be modified through selective alkylation reactions to yield derivatives with different properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines and related compounds can be influenced by their substituents. For instance, the presence of a n-propoxy group at the 2-position of the phenyl ring is necessary for the cGMP phosphodiesterase inhibitory activity of a series of 6-phenylpyrazolo[3,4-d]pyrimidones . The specific substituents on the compound , such as the chloro-methylphenyl and phenylpiperazinyl groups, would be expected to impact its solubility, stability, and biological activity.

Scientific Research Applications

Antihypertensive Applications

Triazolopyrimidines, such as those synthesized by Bayomi et al. (1999), have shown potential as antihypertensive agents. The study reported the synthesis of triazolopyrimidine derivatives with promising in vitro and in vivo antihypertensive activity, suggesting the utility of this scaffold in developing cardiovascular disease treatments (Bayomi et al., 1999).

Anticancer and Anti-inflammatory Agents

Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their structural activity relationship and potential therapeutic applications. This research underscores the adaptability of pyrazolopyrimidines in addressing various inflammatory and cancer-related pathways (Rahmouni et al., 2016).

Antiasthma Agents

The development of triazolopyrimidines as potential antiasthma agents by Medwid et al. (1990) demonstrates the utility of this class in designing new treatments for asthma. The compounds were identified as mediator release inhibitors, offering a new approach to managing asthma symptoms (Medwid et al., 1990).

Enzyme Inhibition

The study by Asghari et al. (2016) on the synthesis and evaluation of triazolopyrimidinone derivatives as inhibitors of 15-lipoxygenase highlights the role of these compounds in modulating enzymatic pathways. This research points to the potential of triazolopyrimidines in developing enzyme-targeted therapies (Asghari et al., 2016).

Analgesic Properties

Karczmarzyk and Malinka (2008) provided structural characterization of analgesic isothiazolopyridines, demonstrating the application of triazolopyrimidines in pain management. Their work on the molecular and crystal structures offers insights into the design of analgesic compounds with optimized efficacy and safety profiles (Karczmarzyk & Malinka, 2008).

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-16-7-8-18(13-19(16)24)31-22-21(26-27-31)23(33)30(15-25-22)14-20(32)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDZODDTSLZFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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